molecular formula C11H13Cl2N5O B11306093 N-(3,5-dichloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine

N-(3,5-dichloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B11306093
M. Wt: 302.16 g/mol
InChI Key: FKAYHDLNDYCKMC-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine is a chemical compound with a complex structure that includes a benzyl group substituted with chlorine and methoxy groups, an ethyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine typically involves multiple steps, starting with the preparation of the benzyl precursor. The benzyl precursor is synthesized by reacting 3,5-dichloro-2-methoxybenzyl chloride with an appropriate amine under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the tetrazole ring and the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzyl ring.

Scientific Research Applications

N-(3,5-dichloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichloro-2-methoxybenzyl)-N-(2-pyridinylmethyl)amine
  • N-(3,5-dichloro-2-methoxybenzyl)-2-methoxyethanamine
  • N-(3,5-dichloro-2-methoxybenzyl)-N-(3-pyridinylmethyl)amine

Uniqueness

N-(3,5-dichloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine is unique due to its specific combination of functional groups and the presence of the tetrazole ring

Properties

Molecular Formula

C11H13Cl2N5O

Molecular Weight

302.16 g/mol

IUPAC Name

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C11H13Cl2N5O/c1-3-18-16-11(15-17-18)14-6-7-4-8(12)5-9(13)10(7)19-2/h4-5H,3,6H2,1-2H3,(H,14,16)

InChI Key

FKAYHDLNDYCKMC-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=C(C(=CC(=C2)Cl)Cl)OC

Origin of Product

United States

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